molecular formula C17H16ClNO2 B5635675 N-(4-chloro-2-methylphenyl)-3-(2-methoxyphenyl)acrylamide

N-(4-chloro-2-methylphenyl)-3-(2-methoxyphenyl)acrylamide

Cat. No. B5635675
M. Wt: 301.8 g/mol
InChI Key: TVEIRNAQXTZTTB-JXMROGBWSA-N
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Description

This compound is part of a broader class of organic compounds known as acrylamides, which have various applications in material science, pharmaceuticals, and research due to their diverse chemical functionalities and structural versatility. The interest in this specific acrylamide derivative stems from its unique substituents, which potentially impart distinct physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of acrylamide derivatives typically involves acylation reactions, where an amine is reacted with an acyl chloride or an acid anhydride. A study by Yuan Jia-cheng (2012) describes a method for synthesizing N-(2-bromo-4-methoxyphenyl)acrylamide by acylation, which could be adapted for synthesizing the compound of interest by adjusting the reactants to include 4-chloro-2-methylphenyl and 2-methoxyphenyl groups (Yuan Jia-cheng, 2012).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectroscopy. A study involving diastereoselective synthesis and X-ray crystallographic studies of similar acrylamide derivatives provides insights into the molecular geometry, confirming stereochemistry through crystallographic analysis (S. Bondock et al., 2014).

Chemical Reactions and Properties

Acrylamides can undergo various chemical reactions, including polymerization, addition reactions, and further functionalization. The presence of the acrylamide group allows for reactivity towards nucleophiles, while the aromatic substituents may undergo electrophilic substitution reactions. The synthesis and reactions of pyrazoline derivatives using acrylamide as starting material demonstrate the versatility of acrylamides in organic synthesis (Mohamed M. Abdulla et al., 2013).

Physical Properties Analysis

The physical properties of acrylamides, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure. For instance, the solubility of acrylamides in various solvents can be critical for their application in polymer science and drug delivery systems. Research on the solubilities of similar acrylamide compounds in different solvents provides valuable data for predicting the behavior of the compound of interest (Xinding Yao et al., 2010).

properties

IUPAC Name

(E)-N-(4-chloro-2-methylphenyl)-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-12-11-14(18)8-9-15(12)19-17(20)10-7-13-5-3-4-6-16(13)21-2/h3-11H,1-2H3,(H,19,20)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEIRNAQXTZTTB-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C=CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-chloro-2-methylphenyl)-3-(2-methoxyphenyl)prop-2-enamide

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